

Dissolving Swertisin in DMSO for In Vitro Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Swertisin

Cat. No.: B192458

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These application notes provide detailed protocols for the dissolution of **Swertisin** in dimethyl sulfoxide (DMSO) for use in a variety of in vitro experimental settings. **Swertisin**, a flavonoid C-glycoside, has garnered significant interest for its potential therapeutic properties, including anti-diabetic, antioxidant, and antiviral activities. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Swertisin Properties and Concentrations

Parameter	Value	Source
Molecular Formula	C ₂₂ H ₂₂ O ₁₀	N/A
Molecular Weight	446.4 g/mol	N/A
Solubility in DMSO	50 mg/mL (112.01 mM)	[1]
Recommended Storage of Stock Solution	-20°C or -80°C, protected from light	General Lab Practice
Reported In Vitro Working Concentrations	0.2-5 µM (Hepatitis B virus replication inhibition)	[2]
7.5 µg/mL (SGLT2 inhibition)	[2]	
50, 250, and 500 µmol/L (antioxidant effects in C. elegans)	[3]	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Swertisin Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of **Swertisin** in DMSO, which can then be diluted to final working concentrations in cell culture media or aqueous buffers.

Materials:

- **Swertisin** powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer
- Water bath sonicator or probe sonicator

Procedure:

- **Weighing Swertisin:** Accurately weigh the desired amount of **Swertisin** powder in a sterile microcentrifuge tube or amber glass vial. Perform this step in a chemical fume hood.
- **Adding DMSO:** Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
- **Initial Dissolution:** Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
- **Sonication (Recommended):** To ensure complete dissolution, sonicate the solution. Sonication is recommended to break up any small aggregates.^[1]
 - **Water Bath Sonicator:** Place the tube/vial in a water bath sonicator for 10-30 minutes. Monitor the temperature of the water bath to avoid excessive heating of the sample.
 - **Probe Sonicator:** If using a probe sonicator, use short pulses at low power to avoid overheating and potential degradation of the compound.
- **Gentle Warming (Optional):** If the compound is not fully dissolved after vortexing and sonication, gentle warming can be applied. Place the tube/vial in a 37°C water bath for 10-15 minutes with intermittent vortexing. Ensure the compound is stable at this temperature.
- **Visual Inspection:** Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. While many compounds are stable in DMSO, it is good practice to minimize exposure to light and repeated temperature fluctuations.^[4]

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro. A critical consideration is the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

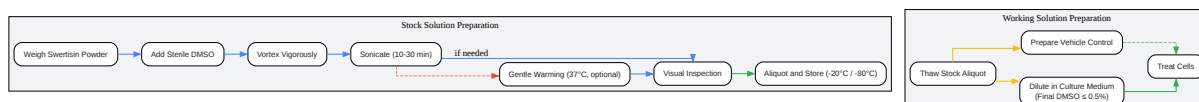
Materials:

- **Swertisin**-DMSO stock solution
- Pre-warmed, sterile cell culture medium
- Sterile microcentrifuge tubes or conical tubes

Procedure:

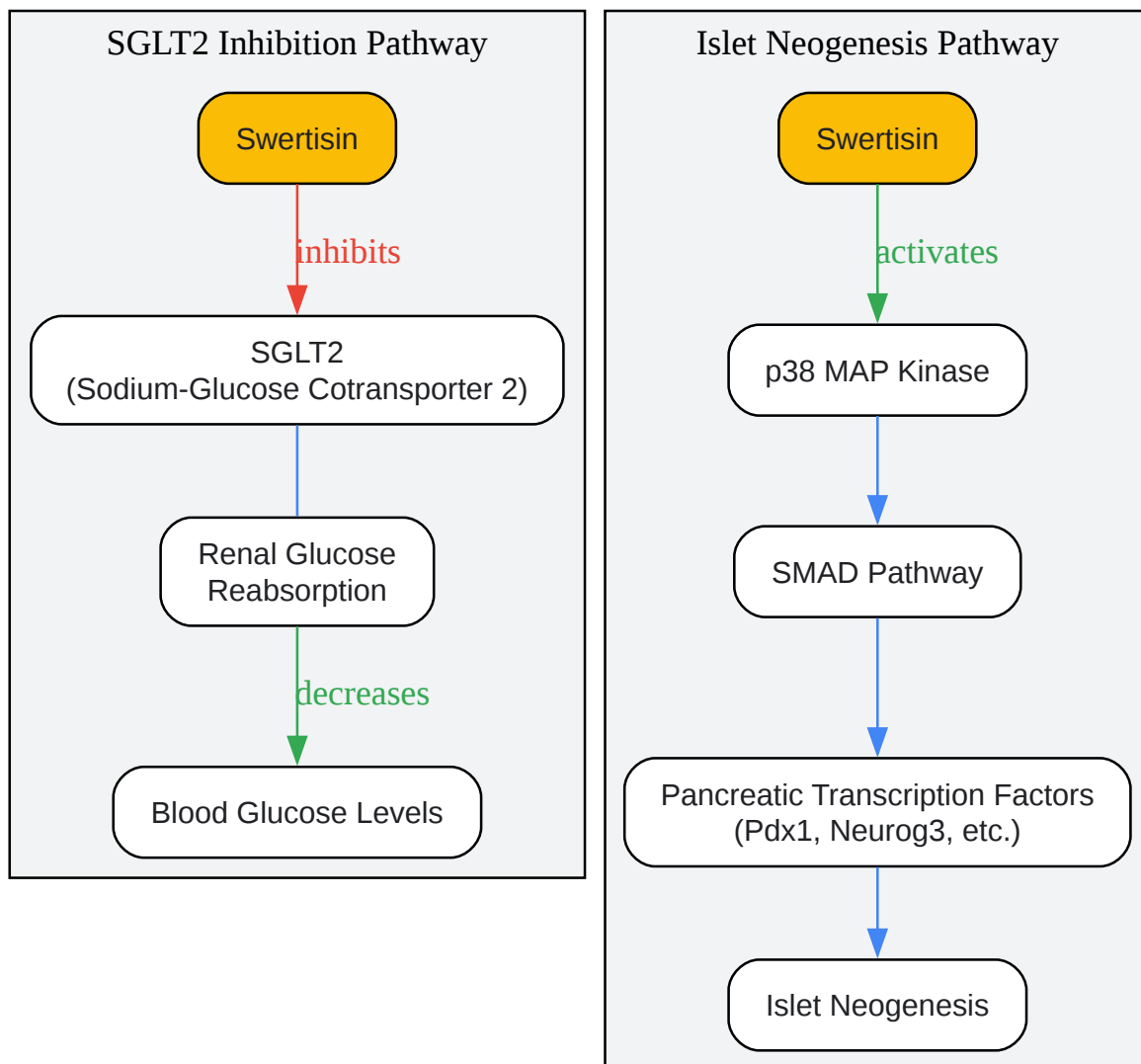
- Thawing Stock Solution: Thaw an aliquot of the **Swertisin**-DMSO stock solution at room temperature.
- Calculating Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used, typically recommended to be at or below 0.1% to 0.5% (v/v).[\[4\]](#)
- Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.
 - First, dilute the stock solution into a smaller volume of pre-warmed cell culture medium with vigorous mixing.
 - Then, add this intermediate dilution to the final volume of the cell culture medium.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without **Swertisin**) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
- Immediate Use: It is best practice to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.

Mandatory Visualizations



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Caption: Experimental workflow for dissolving **Swertisin** in DMSO.



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Caption: Signaling pathways modulated by **Swertisin**.

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